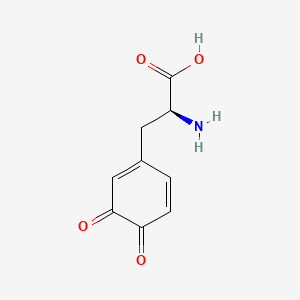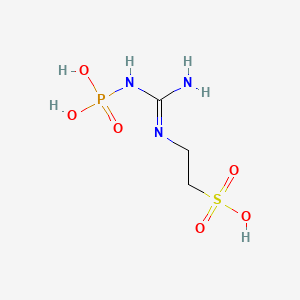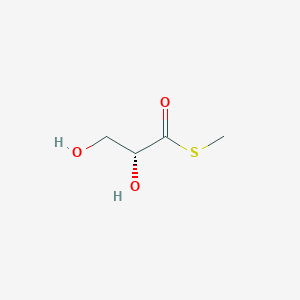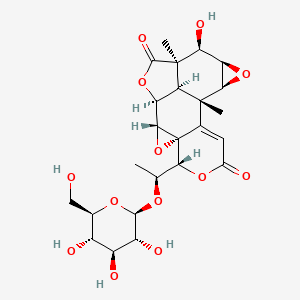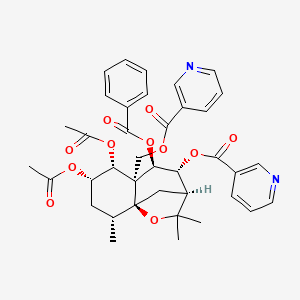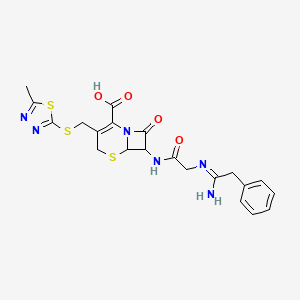
1-Methylestradiol
Vue d'ensemble
Description
1-Methylestradiol, also known as 17α-methylestradiol, is a synthetic estrogenic steroid. It is a derivative of estradiol, with a methyl group attached at the C17α position. This modification enhances its metabolic stability and potency compared to estradiol. This compound is primarily used in the treatment of menopausal symptoms and has been studied for its potential use as a radiopharmaceutical for estrogen receptor imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylestradiol can be synthesized through several chemical routes. One common method involves the methylation of estradiol at the C17α position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-Methylestradiol undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Products: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Products: Reduction of the carbonyl groups can yield alcohols.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Products: Substitution at the hydroxyl groups can lead to the formation of ethers or nitriles.
Applications De Recherche Scientifique
1-Methylestradiol has a wide range of scientific research applications:
Chemistry:
- Used as a model compound to study the effects of methylation on the biological activity of estrogens.
Biology:
- Investigated for its role in modulating estrogen receptor activity and its potential use in hormone replacement therapy.
Medicine:
- Studied for its potential use in the treatment of menopausal symptoms and as a radiopharmaceutical for imaging estrogen receptors in breast cancer .
Industry:
Mécanisme D'action
1-Methylestradiol exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of this compound to ERs leads to the activation of estrogen-responsive genes, which regulate various physiological processes. The presence of the C17α methyl group enhances its binding affinity and metabolic stability compared to estradiol. This modification also prevents deactivation by oxidation of the C17β hydroxyl group, resulting in prolonged biological activity .
Comparaison Avec Des Composés Similaires
1-Methylestradiol is unique due to its C17α methyl group, which distinguishes it from other estrogenic compounds like estradiol and ethinylestradiol. This modification enhances its metabolic stability and potency. Similar compounds include:
Estradiol: The parent compound with no methyl group at the C17α position.
Ethinylestradiol: A synthetic estrogen with an ethynyl group at the C17α position, commonly used in oral contraceptives.
Methyltestosterone: An androgenic steroid with a similar C17α methyl group, but with different biological activity.
This compound’s unique structural features make it a valuable compound for various scientific and medical applications.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-17,20-21H,3-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECXKBRYLRUTI-QSUVVDIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-38-4 | |
| Record name | 1-Methylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-69589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-METHYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4811ITH2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


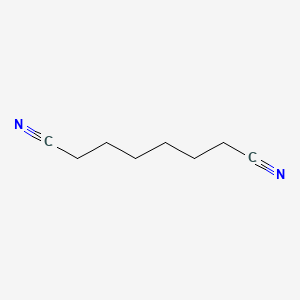


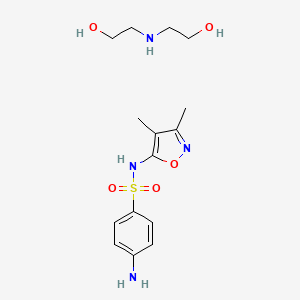

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
